1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide
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Description
1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide, also known as SU6656, is a small molecule inhibitor that has been extensively studied in scientific research. It was first synthesized in 1999 by researchers at Sugen Inc. as a potential inhibitor of Src-family kinases, which play important roles in cell signaling and are often dysregulated in cancer.
Scientific Research Applications
Therapeutic Agent Exploration
Sulfonamides, including 1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonamide, have been explored for their potential as therapeutic agents. These compounds have been found valuable in the development of drugs targeting various conditions such as cancer, glaucoma, inflammation, and microbial infections. Their mechanism involves inhibiting the activity of enzymes critical for the survival of pathogens or cancer cells, showcasing their broad-spectrum utility in medical research (Gulcin & Taslimi, 2018).
Antibacterial and Antitumor Properties
Research has highlighted the antibacterial and antitumor properties of sulfonamide compounds. Their role in combating bacterial infections remains significant, with newer derivatives being investigated for enhanced efficacy and reduced toxicity. Additionally, sulfonamides' potential in cancer treatment has been noted, with studies focusing on their ability to inhibit tumor growth and proliferation through various mechanisms, including enzyme inhibition and interaction with tumor cell membranes (Carta, Scozzafava, & Supuran, 2012).
Drug Delivery Systems
The unique chemical structure of sulfonamides like this compound makes them suitable candidates for drug delivery systems. Their capacity to enhance penetration through biological membranes allows for the development of more effective pharmaceutical formulations, particularly in targeting hard-to-reach areas within the body. This property is particularly beneficial in ocular therapies where penetration through the eye barrier is crucial (Hoang et al., 2021).
Pharmaceutical Impurities and Synthesis
The synthesis and characterization of sulfonamide compounds, including the identification of pharmaceutical impurities, are critical areas of research. Studies focus on novel synthesis methods to minimize impurities and enhance the purity and efficacy of the final drug products. This research is pivotal in ensuring the safety and effectiveness of sulfonamide-based medications (Saini et al., 2019).
Environmental Impact and Toxicity Studies
Investigations into the environmental impact and toxicity of sulfonamides, including this compound, are essential for understanding their ecological footprint and potential human health risks. Studies examine the persistence of these compounds in the environment and their effects on microbial populations, contributing to the development of safer and more eco-friendly pharmaceuticals (Baran et al., 2011).
properties
IUPAC Name |
1,1-dimethyl-3-oxo-2-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-10(2)8-4-3-6(16(11,13)14)5-7(8)9(12)15-10/h3-5H,1-2H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVWDNTXVICHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17047-42-6 |
Source
|
Record name | 1,1-dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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